dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.:
Cat. No.: VC15617198
Molecular Formula: C26H24ClN3O4
Molecular Weight: 477.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24ClN3O4 |
|---|---|
| Molecular Weight | 477.9 g/mol |
| IUPAC Name | dimethyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C26H24ClN3O4/c1-15-21(25(31)33-3)23(22(16(2)28-15)26(32)34-4)20-14-30(19-8-6-5-7-9-19)29-24(20)17-10-12-18(27)13-11-17/h5-14,23,28H,1-4H3 |
| Standard InChI Key | KCDPCPURIMLULA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (IUPAC name) has the molecular formula C27H25ClN3O4 and a molecular weight of 477.9 g/mol . The structure integrates three distinct moieties:
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A 1,4-dihydropyridine (DHP) ring substituted with methyl groups at positions 2 and 6.
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Two ester groups (methoxycarbonyl) at positions 3 and 5 of the DHP ring.
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A 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole group at position 4 of the DHP ring.
The systematic name reflects these substituents, with the pyrazole ring further functionalized by a 4-chlorophenyl group at position 3 and a phenyl group at position 1 .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H25ClN3O4 | |
| Molecular Weight | 477.9 g/mol | |
| Synonyms | 438458-62-9, Oprea1_798217 | |
| Melting Point | Not reported (analogs: 398–400 K) |
Synthesis and Characterization
Spectroscopic Characterization
Key analytical techniques confirm the structure:
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FTIR Spectroscopy: Expected peaks include ester C=O stretches (~1700 cm⁻¹), C-Cl stretches (750 cm⁻¹), and N-H vibrations (~3300 cm⁻¹) .
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NMR Spectroscopy:
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Mass Spectrometry: A molecular ion peak at m/z 478.1 [M+H]⁺ aligns with the molecular formula .
Structural and Crystallographic Analysis
Conformational Dynamics
X-ray crystallography of analogous DHPs reveals:
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DHP Ring Conformation: Adopts a boat conformation with puckering parameters Q = 0.327 Å, Θ = 106.1°, and Φ = 356.4° .
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Intermolecular Interactions: N–H⋯N and C–H⋯O hydrogen bonds form 3D networks, stabilizing the crystal lattice .
For this compound, the 4-chlorophenyl group likely induces steric effects, altering dihedral angles between the pyrazole and DHP rings compared to non-chlorinated analogs .
Table 2: Comparative Structural Features of DHP Derivatives
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